3-(4-Fluorophenyl)-1,2-benzisoxazol-6-yl nicotinate
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Overview
Description
3-(4-Fluorophenyl)-1,2-benzisoxazol-6-yl nicotinate is a complex organic compound that combines a fluorophenyl group, a benzisoxazole ring, and a nicotinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1,2-benzisoxazol-6-yl nicotinate typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-1,2-benzisoxazol-6-yl nicotinate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
3-(4-Fluorophenyl)-1,2-benzisoxazol-6-yl nicotinate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-1,2-benzisoxazol-6-yl nicotinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenyl derivatives: These compounds share the fluorophenyl group and may have similar biological activities.
Benzisoxazole derivatives: These compounds share the benzisoxazole ring and are known for their diverse biological activities.
Nicotinate derivatives: These compounds share the nicotinate moiety and are used in various medicinal applications.
Uniqueness
3-(4-Fluorophenyl)-1,2-benzisoxazol-6-yl nicotinate is unique due to its combination of three distinct functional groups, which confer a unique set of chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C19H11FN2O3 |
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Molecular Weight |
334.3 g/mol |
IUPAC Name |
[3-(4-fluorophenyl)-1,2-benzoxazol-6-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C19H11FN2O3/c20-14-5-3-12(4-6-14)18-16-8-7-15(10-17(16)25-22-18)24-19(23)13-2-1-9-21-11-13/h1-11H |
InChI Key |
PHSQGKGHBONTCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OC2=CC3=C(C=C2)C(=NO3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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